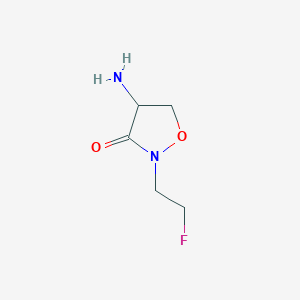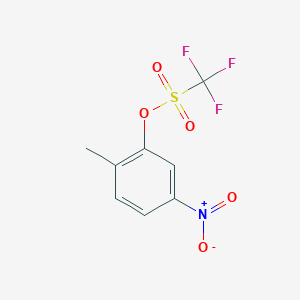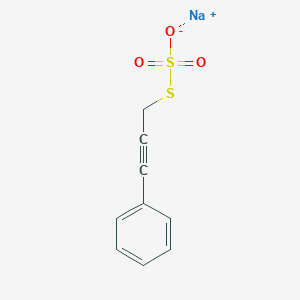![molecular formula C35H29BO3 B15204243 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spiro linkage, which connects two distinct aromatic systems: benzo[b]fluorene and xanthene. The dioxaborolane moiety adds further complexity to its structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the spiro linkage between the benzo[b]fluorene and xanthene units. This reaction requires palladium catalysts and boronic acid derivatives under specific conditions, such as the presence of a base and an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of substituted boron derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spiro linkage and the dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzo[c]fluorene-7,9’-xanthen]-9-yl)-1,3,2-dioxaborolane
- Spiro[benzo[b]fluorene-11,9’-thioxanthen]-3’-yl)-1,3,2-dioxaborolane
- Spiro[benzotetraphene-fluorene] derivatives
Uniqueness
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane stands out due to its unique combination of structural features, including the spiro linkage and the presence of the dioxaborolane moiety. These characteristics confer distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research .
Properties
Molecular Formula |
C35H29BO3 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[benzo[b]fluorene-11,9'-xanthene]-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C35H29BO3/c1-33(2)34(3,4)39-36(38-33)24-17-18-25-26-19-22-11-5-6-12-23(22)20-29(26)35(30(25)21-24)27-13-7-9-15-31(27)37-32-16-10-8-14-28(32)35/h5-21H,1-4H3 |
InChI Key |
SUIAWGVUSPTUFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=CC=CC=C5C=C4C36C7=CC=CC=C7OC8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


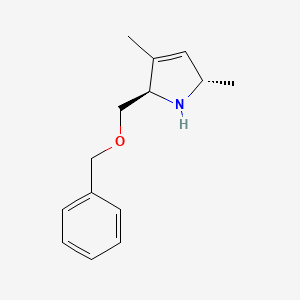
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
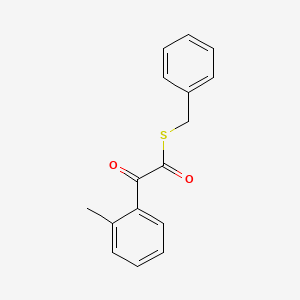
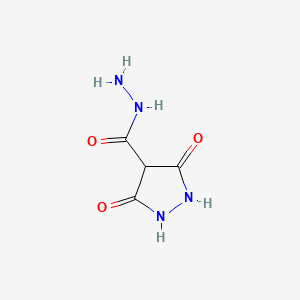

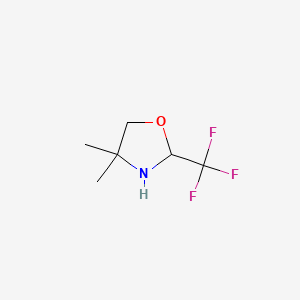
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
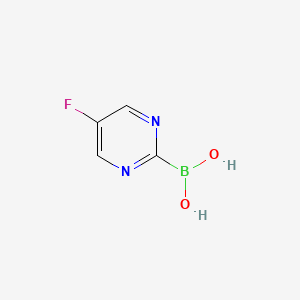
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
